3-Isopropyloxetan-3-amine hydrochloride
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Overview
Description
3-Isopropyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of oxetane, a four-membered cyclic ether, with an isopropyl group and an amine group attached to the same carbon atom, and a hydrochloride counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropyloxetan-3-amine hydrochloride typically involves the following steps:
Oxetane Formation: The starting material is usually an oxetane derivative, which can be synthesized through various methods, such as the cyclization of diols or the reaction of epoxides with nucleophiles.
Isopropyl Group Introduction: The oxetane ring is then functionalized with an isopropyl group through a substitution reaction. This can be achieved using isopropyl halides and a suitable base.
Amine Group Introduction: The amine group is introduced by reacting the isopropyl-substituted oxetane with an amine source, such as ammonia or an amine derivative.
Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt, which can be achieved by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyloxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetan-3-one derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxetan-3-one derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted oxetanes and amines.
Scientific Research Applications
3-Isopropyloxetan-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-isopropyloxetan-3-amine hydrochloride exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved can vary widely, but they often include binding to active sites, inhibiting enzymatic activity, or modulating receptor signaling.
Comparison with Similar Compounds
3-Isopropyloxetan-3-amine hydrochloride is similar to other oxetane derivatives and amine compounds. its unique combination of an isopropyl group and an amine group on the same carbon atom sets it apart. Some similar compounds include:
Oxetan-3-amine: Lacks the isopropyl group.
Isopropyloxetan-3-ol: Lacks the amine group.
3-Propyloxetan-3-amine hydrochloride: Has a propyl group instead of an isopropyl group.
These compounds may have different reactivity and applications due to their structural differences.
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-propan-2-yloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)6(7)3-8-4-6;/h5H,3-4,7H2,1-2H3;1H |
InChI Key |
UMXBPQQVEZROHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COC1)N.Cl |
Origin of Product |
United States |
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